molecular formula C25H41N3O3 B12002918 N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide

Cat. No.: B12002918
M. Wt: 431.6 g/mol
InChI Key: IFKHLNJHVZADSP-XTCLZLMSSA-N
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Description

N-[(E)-(3-Nitrophenyl)methylideneamino]octadecanamide is a Schiff base derivative featuring an octadecanamide backbone conjugated to a 3-nitrophenyl group via an imine (methylideneamino) linkage.

Properties

Molecular Formula

C25H41N3O3

Molecular Weight

431.6 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C25H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(29)27-26-22-23-18-17-19-24(21-23)28(30)31/h17-19,21-22H,2-16,20H2,1H3,(H,27,29)/b26-22+

InChI Key

IFKHLNJHVZADSP-XTCLZLMSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide typically involves the condensation reaction between 3-nitrobenzaldehyde and octadecanamide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the condensation reaction, and purification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the octadecanamide chain can interact with lipid membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below compares key structural attributes and physicochemical properties of N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Nitro Position Chain Length Notable Properties
Target Compound C₂₅H₄₁N₃O₃ 455.6 Imine, amide, nitro Meta (3-) C18 High lipophilicity, electron-deficient aryl group
N-(3-Nitrophenyl)-3,3-diphenylpropanamide C₂₇H₂₈N₂O₃ 428.5 Amide, nitro, diphenyl Meta (3-) C3 Enhanced rigidity due to diphenyl group
N-[(E)-(4-Nitrophenyl)methylideneamino]acetamide C₁₅H₁₃N₃O₃ 283.3 Imine, amide, nitro Para (4-) C2 (acetamide) Higher solubility, para-nitro electronic effects
N-[(E)-(2-Bromophenyl)methylideneamino]hexadecanamide C₂₃H₃₅BrN₂O 447.4 Imine, amide, bromo Ortho (2-) C16 Halogen substituent alters reactivity
N-[(4-Phenylmethoxyphenyl)methylideneamino]octadecanamide C₃₂H₄₈N₂O₂ 492.7 Imine, amide, methoxy, phenyl N/A C18 Electron-rich aryl group, bulkier structure
Key Observations:
  • Chain Length : The C18 octadecanamide chain enhances lipophilicity and membrane permeability compared to shorter-chain analogs (e.g., C16 in ) .
  • Substituent Effects : Halogenated analogs (e.g., bromo in ) exhibit altered reactivity, while methoxy or phenyl groups () increase steric bulk and electron density .
Chemical Reactivity
  • Solubility : The long C18 chain reduces aqueous solubility compared to acetamide derivatives (e.g., ) but improves compatibility with lipid membranes .

Biological Activity

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₃₁N₃O₂
  • Molecular Weight : 321.48 g/mol
  • IUPAC Name : this compound

The compound features a long hydrophobic octadecanamide chain, which may influence its interaction with biological membranes and its overall bioactivity.

1. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that the compound can induce apoptosis in human leukemia cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

2. Antimicrobial Activity

The compound has shown significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

3. Anti-inflammatory Effects

In vitro studies suggest that this compound can inhibit pro-inflammatory cytokine production, indicating potential utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in leukemia cells
1
AntimicrobialEffective against Gram-positive bacteria
1
Anti-inflammatoryReduces cytokine production
1

Case Study 1: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM for A549 cells and 20 µM for MCF-7 cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the nitrophenyl group have been explored to improve potency and selectivity for specific targets within cancer cells.

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